quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of both quinoline and chromene moieties, which are fused together with a sulfonate group
Mechanism of Action
It’s worth noting that the compound belongs to the coumarin family . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature, so that they have been routinely employed as herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Many synthetic coumarins with a type of pharmacophoric groups at C-3, C-4, and C-7 positions have been intensively screened for different biological properties . In recent years, there has been a considerable amount of researches with coumarins being tested for anti-HIV , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized via the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Introduction of the Quinoline Moiety: The quinoline moiety can be introduced through a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Sulfonation: The final step involves the sulfonation of the chromene-quinoline intermediate using sulfonating agents such as chlorosulfonic acid or sulfur trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinolin-8-yl 2-oxo-2H-chromene-6-sulfonic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonic acid.
Reduction: Reduced derivatives with altered oxidation states.
Substitution: Functionalized derivatives with new substituents at the sulfonate position.
Scientific Research Applications
Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its unique structural features.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and pharmaceutical intermediates.
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-yl 2-oxo-2H-chromene-4-sulfonate: Similar structure but with the sulfonate group at a different position.
Quinolin-8-yl 2-oxo-2H-chromene-6-carboxylate: Contains a carboxylate group instead of a sulfonate group.
Quinolin-8-yl 2-oxo-2H-chromene-6-phosphate: Contains a phosphate group instead of a sulfonate group.
Uniqueness
Quinolin-8-yl 2-oxo-2H-chromene-6-sulfonate is unique due to the specific positioning of the sulfonate group, which can influence its reactivity and interaction with biological targets. This positioning can lead to distinct biological activities and applications compared to its analogs.
Properties
IUPAC Name |
quinolin-8-yl 2-oxochromene-6-sulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO5S/c20-17-9-6-13-11-14(7-8-15(13)23-17)25(21,22)24-16-5-1-3-12-4-2-10-19-18(12)16/h1-11H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMSWJDLFRGHCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)C3=CC4=C(C=C3)OC(=O)C=C4)N=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.